N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14817122
InChI: InChI=1S/C21H23N5O2/c1-13-11-17(19-14(2)24-25(3)20(19)23-13)21(27)22-8-10-26-9-7-15-12-16(28-4)5-6-18(15)26/h5-7,9,11-12H,8,10H2,1-4H3,(H,22,27)
SMILES:
Molecular Formula: C21H23N5O2
Molecular Weight: 377.4 g/mol

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

CAS No.:

Cat. No.: VC14817122

Molecular Formula: C21H23N5O2

Molecular Weight: 377.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide -

Specification

Molecular Formula C21H23N5O2
Molecular Weight 377.4 g/mol
IUPAC Name N-[2-(5-methoxyindol-1-yl)ethyl]-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide
Standard InChI InChI=1S/C21H23N5O2/c1-13-11-17(19-14(2)24-25(3)20(19)23-13)21(27)22-8-10-26-9-7-15-12-16(28-4)5-6-18(15)26/h5-7,9,11-12H,8,10H2,1-4H3,(H,22,27)
Standard InChI Key VPSLARJDEWDFTG-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NCCN3C=CC4=C3C=CC(=C4)OC

Introduction

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that combines indole and pyrazolo[3,4-b]pyridine moieties, making it a subject of interest in medicinal chemistry. Its molecular formula is C21H23N5O2, with a molecular weight of 377.4 g/mol. This compound exhibits significant biological activity, including potential antiviral, anticancer, and anti-inflammatory properties, due to its ability to interact with various molecular targets.

Structural Features

The compound's structure integrates an indole moiety with a pyrazolo[3,4-b]pyridine core. The presence of a methoxy group on the indole ring and trimethyl groups on the pyrazolo core enhances its lipophilicity, influencing interactions with biological targets. This structural complexity contributes to its therapeutic potential in various diseases.

Synthesis

The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves several key steps. Industrial production often employs optimized reaction conditions and techniques such as continuous flow reactors to enhance yield and purity through advanced purification methods like chromatography and crystallization.

Biological Activity

Research indicates that this compound exhibits significant biological activity, making it a promising candidate for therapeutic applications. Its potential antiviral, anticancer, and anti-inflammatory properties are attributed to interactions with various molecular targets, including receptors and enzymes involved in cell signaling pathways.

Comparison with Similar Compounds

Several compounds share structural similarities with N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide. Here is a comparison table highlighting some of these compounds:

Compound NameStructural FeaturesUnique Properties
N-(3-chloro-4-fluorophenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamideContains chloro and fluoro substituentsPotentially different pharmacological profile due to halogen substituents
5-bromo-4-fluoro-1H-indazoleIndazole core with halogen substituentsExhibits distinct biological activities related to inflammation
2-(2-(5-methoxyindolyl))phenyl)-N,N-dimethylacetamideSimilar indole structureInvestigated for analgesic properties

Chemical Reactivity

The compound can participate in various chemical reactions, such as oxidation, using reagents like potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids. These reactions are crucial for modifying the compound to enhance its biological properties or to synthesize derivatives with improved efficacy.

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